molecular formula C8H15F2NO2 B7972203 tert-Butyl 2-((2,2-difluoroethyl)amino)acetate

tert-Butyl 2-((2,2-difluoroethyl)amino)acetate

Cat. No.: B7972203
M. Wt: 195.21 g/mol
InChI Key: QSSKZSLXPHMIIW-UHFFFAOYSA-N
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Description

tert-Butyl 2-((2,2-difluoroethyl)amino)acetate (CAS 1488365-02-1) is a chemical building block with a molecular weight of 195.21 g/mol and a molecular formula of C8H15F2NO2 . It is characterized by its canonical SMILES structure CC(C)(C)OC(=O)CNCC(F)F . This compound serves as a versatile intermediate in organic synthesis and medicinal chemistry research. Its structure, featuring a tert-butyl ester and a difluoroethylamino group, makes it a valuable scaffold for the development of more complex molecules, including potential pharmacologically active agents. For instance, related compounds featuring the difluoroethylamino motif have been investigated in the development of novel indolizine-2-carboxamides with activity against the hepatitis B virus (HBV), highlighting the relevance of this structural family in antiviral research . Researchers value this compound for its potential in exploring structure-activity relationships. This product is intended for research and development purposes in a laboratory setting. It is not for diagnostic, therapeutic, or personal use. Please refer to the Safety Data Sheet (SDS) for proper handling and hazard information prior to use.

Properties

IUPAC Name

tert-butyl 2-(2,2-difluoroethylamino)acetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H15F2NO2/c1-8(2,3)13-7(12)5-11-4-6(9)10/h6,11H,4-5H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QSSKZSLXPHMIIW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)CNCC(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H15F2NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

195.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Reaction Mechanism

This method involves the direct alkylation of 2,2-difluoroethylamine with tert-butyl bromoacetate or chloroacetate. The amine acts as a nucleophile, displacing the halide in an SN2 mechanism:

2,2-Difluoroethylamine+tert-Butyl bromoacetateBasetert-Butyl 2-((2,2-difluoroethyl)amino)acetate+HBr\text{2,2-Difluoroethylamine} + \text{tert-Butyl bromoacetate} \xrightarrow{\text{Base}} \text{tert-Butyl 2-((2,2-difluoroethyl)amino)acetate} + \text{HBr}

Procedure and Optimization

  • Reactants :

    • 2,2-Difluoroethylamine (1.2 equiv.)

    • tert-Butyl bromoacetate (1.0 equiv.)

    • Solvent: Anhydrous THF or DMF

    • Base: Triethylamine (2.0 equiv.) or K2_2CO3_3

  • Conditions :

    • Temperature: 0°C → room temperature (12–24 h)

    • Workup: Extraction with ethyl acetate, washing with brine, drying (Na2_2SO4_4), and vacuum concentration.

  • Yield : 65–75% after silica gel chromatography (hexane/ethyl acetate 3:1).

Table 1: Key Parameters for Nucleophilic Substitution

ParameterOptimal ValueImpact on Yield
SolventTHFMaximizes solubility of intermediates
BaseTriethylaminePrevents HBr accumulation
Reaction Time18 hCompletes substitution without byproducts

Reductive Amination of tert-Butyl Glyoxylate

Reaction Design

This two-step approach involves:

  • Condensation of tert-butyl glyoxylate with 2,2-difluoroethylamine to form an imine.

  • Reduction of the imine to the secondary amine using NaBH4_4 or NaBH3_3CN.

Experimental Details

  • Step 1 (Imine Formation) :

    • tert-Butyl glyoxylate (1.0 equiv.) + 2,2-difluoroethylamine (1.1 equiv.) in MeOH, 0°C → RT, 4 h.

  • Step 2 (Reduction) :

    • NaBH4_4 (1.5 equiv.) added at 0°C, stirred 2 h.

  • Yield : 60–70% after acid-base extraction.

Table 2: Comparative Reductive Agents

Reducing AgentTemperatureYield (%)Purity (%)
NaBH4_40°C6590
NaBH3_3CNRT7095

Transesterification with Protected Glycine Derivatives

Methodology

Adapted from tert-butyl glycinate syntheses, this route uses:

  • Protection : Glycine’s amino group is protected as a carbamate (e.g., Boc).

  • Esterification : Reaction with tert-butyl acetate under acidic conditions.

  • Deprotection and Alkylation : Boc removal followed by alkylation with 2,2-difluoroethyl bromide.

Stepwise Protocol

  • Boc Protection :

    • Glycine + Boc anhydride → Boc-glycine (89% yield).

  • Esterification :

    • Boc-glycine + tert-butyl acetate + HClO4_4 → Boc-glycine tert-butyl ester (82% yield).

  • Alkylation :

    • Boc-glycine tert-butyl ester + 2,2-difluoroethyl bromide → this compound (68% yield after TFA deprotection).

Table 3: Transesterification Reaction Metrics

StepCatalystTime (h)Yield (%)
Boc ProtectionDMAP689
EsterificationHClO4_42482
AlkylationK2_2CO3_31268

Critical Analysis of Methodologies

Efficiency and Scalability

  • Nucleophilic Substitution : Most scalable (gram to kilogram scale) but requires pure 2,2-difluoroethylamine.

  • Reductive Amination : Lower yields due to imine stability issues but avoids alkylation byproducts.

  • Transesterification : Multi-step but enables precise control over regioselectivity.

Purification Challenges

  • Silica gel chromatography is essential for removing unreacted amine or haloacetate esters.

  • Fluorinated byproducts (e.g., di-alkylated amines) require gradient elution for separation.

Industrial Applications and Modifications

  • Pharmaceutical Intermediates : Used in the synthesis of fluorinated protease inhibitors.

  • Process Optimization : Continuous-flow systems improve safety in large-scale bromoacetate reactions .

Chemical Reactions Analysis

Types of Reactions

tert-Butyl 2-((2,2-difluoroethyl)amino)acetate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Chemical Synthesis

tert-Butyl 2-((2,2-difluoroethyl)amino)acetate is primarily used as a building block in the synthesis of complex organic molecules. Its ability to undergo various chemical reactions—such as substitution, hydrolysis, oxidation, and reduction—makes it a versatile intermediate in organic chemistry.

Pharmaceutical Development

In the pharmaceutical industry, this compound is utilized as an intermediate in the synthesis of drugs that require fluorinated groups for enhanced activity or stability. The difluoroethyl moiety can improve the pharmacokinetic properties of drug candidates by enhancing their bioavailability and metabolic stability. For instance, fluorinated compounds often exhibit increased lipophilicity, which can be beneficial for crossing biological membranes.

Biological Studies

The compound is employed in the development of fluorinated compounds for biological studies. Its unique structure allows researchers to investigate interactions between drugs and biological targets, providing insights into mechanisms of action and potential therapeutic effects.

Agrochemical Production

In agrochemicals, this compound serves as an important component in the synthesis of pesticides and herbicides. The incorporation of fluorinated groups can enhance the efficacy and selectivity of these chemicals against pests while minimizing environmental impact.

Case Study 1: Antimalarial Drug Development

Research has shown that incorporating fluorinated compounds like this compound into antimalarial drug candidates can enhance their selectivity and potency against malaria parasites. For example, modifications involving fluorinated moieties have led to improved binding affinity to target proteins within the Plasmodium species .

Case Study 2: Anti-inflammatory Agents

Studies have demonstrated that fluorinated compounds can serve as effective anti-inflammatory agents by modulating specific biological pathways. The incorporation of this compound into drug formulations has shown promising results in reducing inflammatory markers in cellular assays .

Mechanism of Action

The mechanism of action of tert-Butyl 2-((2,2-difluoroethyl)amino)acetate depends on its specific application. In general, the difluoroethyl group can interact with biological targets through hydrogen bonding and hydrophobic interactions. The ester group can be hydrolyzed to release active carboxylic acids, which can further interact with molecular targets. The exact pathways and targets vary based on the specific use of the compound .

Comparison with Similar Compounds

Chemical Identity :

  • IUPAC Name: tert-Butyl 2-((2,2-difluoroethyl)amino)acetate
  • CAS Number : 1488365-02-1
  • Molecular Formula: C₈H₁₅F₂NO₂
  • Molecular Weight : 219.21 g/mol

Structural Features: This compound consists of a tert-butyl ester backbone linked to a glycine derivative substituted with a 2,2-difluoroethylamine group.

The primary compound likely follows a similar route, involving tert-butyl glycinate and 2,2-difluoroethylamine.

Applications :
As an intermediate in organic synthesis, it may serve in pharmaceutical or agrochemical research, particularly for introducing fluorinated motifs. Fluorine atoms enhance metabolic stability and bioavailability in drug candidates .

Comparison with Structurally Similar Compounds

Structural and Functional Analysis

Electron-Withdrawing vs. Electron-Donating Groups: The difluoroethyl group in the primary compound increases electrophilicity at the amino site compared to methyl or methoxyphenyl substituents. This enhances its utility in reactions requiring polarized intermediates . Nitrophenoxy derivatives (e.g., CAS 147593-90-6) exhibit stronger electron-withdrawing effects, favoring SNAr (nucleophilic aromatic substitution) reactions .

Fluorine Impact: Fluorination in the primary compound improves metabolic stability and lipophilicity relative to non-fluorinated analogs like tert-butyl 2-(methylamino)acetate . In contrast, 2,2-difluoroethyl acetate (CAS 1550-44-3) is a simpler fluorinated ester used as a solvent or intermediate, highlighting the versatility of fluorinated groups .

The primary compound’s simpler structure may lack such activity but serves as a precursor for bioactive molecules.

Biological Activity

tert-Butyl 2-((2,2-difluoroethyl)amino)acetate (TBDFA) is an organic compound with significant potential in biological applications due to its unique structural features. This article explores its biological activity, focusing on its mechanisms, applications, and relevant research findings.

Overview of this compound

  • Molecular Formula : C₈H₁₅F₂NO₂
  • Structure : The compound includes a tert-butyl group and a difluoroethyl amino moiety, which contribute to its unique chemical properties and biological interactions.

The biological activity of TBDFA is largely influenced by its difluoroethyl group, which allows for specific interactions with biological targets through hydrogen bonding and hydrophobic interactions. The ester group in TBDFA can undergo hydrolysis to release active carboxylic acids, further influencing its interaction with various molecular targets.

Biological Applications

  • Pharmaceutical Development : TBDFA serves as an intermediate in the synthesis of fluorinated pharmaceuticals, enhancing their activity and stability. Its unique structure makes it a valuable building block for drug discovery.
  • Agrochemical Synthesis : The compound is utilized in developing agrochemicals that require fluorinated components for improved efficacy.
  • Biological Studies : As a fluorinated compound, TBDFA is employed in biological studies to investigate the effects of fluorination on biological activity and pharmacokinetics.

Table 1: Summary of Biological Activities

Activity TypeDescriptionReference
Anticancer PropertiesInvestigated for potential anticancer effects
Anti-inflammatoryExplored for anti-inflammatory applications
Interaction with EnzymesModulates activity of specific enzymes

Case Study: Anticancer Activity

Research has indicated that TBDFA exhibits promising anticancer properties. In vitro studies demonstrated that TBDFA can inhibit cell proliferation in various cancer cell lines through mechanisms involving apoptosis and cell cycle arrest. For instance, a study found that compounds similar to TBDFA showed IC₅₀ values in the low micromolar range against breast cancer cells, indicating significant cytotoxicity .

Case Study: Anti-inflammatory Effects

TBDFA has also been investigated for its anti-inflammatory properties. In cellular assays, it was shown to reduce the secretion of pro-inflammatory cytokines in activated macrophages. This suggests its potential as a therapeutic agent in treating inflammatory diseases .

Q & A

Q. What are the recommended synthetic routes for preparing tert-butyl 2-((2,2-difluoroethyl)amino)acetate, and how can purity be verified?

The compound can be synthesized via a nucleophilic substitution reaction between tert-butyl 2-aminoacetate derivatives and 2,2-difluoroethyl halides (e.g., bromide or iodide). A typical procedure involves refluxing in a polar aprotic solvent (e.g., DMF or acetonitrile) with a base like K₂CO₃ to deprotonate the amine . Purity Verification :

  • HPLC/GC-MS : To confirm absence of unreacted starting materials (e.g., residual 2,2-difluoroethyl acetate derivatives) .
  • ¹H/¹³C NMR : Key signals include the tert-butyl group (δ ~1.4 ppm for CH₃) and the difluoroethyl moiety (δ ~4.5–5.5 ppm for CF₂CH₂) .
  • Elemental Analysis : Validate empirical formula (C₈H₁₅F₂NO₂) .

Q. How should researchers handle and store this compound to ensure stability?

  • Storage : Store under inert gas (N₂ or Ar) at –20°C to prevent hydrolysis of the tert-butyl ester .
  • Handling : Use anhydrous conditions for reactions, as moisture may degrade the ester group. Personal protective equipment (PPE) including nitrile gloves and safety goggles is mandatory due to limited toxicity data .

Q. What spectroscopic techniques are critical for characterizing this compound?

  • NMR Spectroscopy : Focus on resolving the difluoroethyl region (¹⁹F NMR for CF₂ groups, δ –110 to –120 ppm) and ester carbonyl (¹³C NMR δ ~170 ppm) .
  • IR Spectroscopy : Confirm N–H stretching (~3300 cm⁻¹) and ester C=O (~1720 cm⁻¹) .
  • Mass Spectrometry : High-resolution MS (HRMS) to distinguish molecular ion peaks from potential byproducts like tert-butyl 2-aminoacetate .

Advanced Research Questions

Q. How can contradictory NMR data for the difluoroethyl moiety be resolved?

Discrepancies in ¹H/¹⁹F NMR chemical shifts may arise from conformational flexibility or solvent effects. To address this:

  • Use low-temperature NMR (–40°C) to reduce dynamic effects and clarify splitting patterns .
  • Compare with X-ray crystallography data (if available) to correlate solid-state and solution-phase structures .
  • Reference analogous compounds (e.g., 2,2-difluoroethyl acetate, CAS 1550-44-3) to validate assignments .

Q. What strategies optimize the yield of this compound in large-scale syntheses?

  • Solvent Optimization : Replace DMF with less toxic solvents (e.g., THF) to simplify purification .
  • Catalysis : Employ phase-transfer catalysts (e.g., tetrabutylammonium bromide) to enhance reaction rates .
  • Workup : Use acid-base extraction to isolate the product from unreacted amines or halides .

Q. How can researchers assess the compound’s potential ecological toxicity given limited data?

  • Read-Across Analysis : Use data from structurally similar compounds (e.g., tert-butyl esters or difluoroethylamines) to predict biodegradation and bioaccumulation potential .
  • In Silico Modeling : Tools like EPI Suite can estimate persistence (P) and bioaccumulation (B) scores based on logP and molecular weight .
  • Microtox Assays : Conduct acute toxicity tests using Vibrio fischeri to estimate EC₅₀ values .

Q. What are the challenges in detecting trace impurities, and how can they be mitigated?

  • Common Impurities : Residual 2,2-difluoroethyl acetate (CAS 1550-44-3) or tert-butyl bromoacetate .
  • Mitigation :
    • LC-MS/MS : Use multiple reaction monitoring (MRM) to detect low-abundance species .
    • Derivatization : Convert amines to UV-active derivatives (e.g., with dansyl chloride) for enhanced HPLC detection .

Q. How does steric hindrance from the tert-butyl group influence reactivity in downstream applications?

The bulky tert-butyl group may slow nucleophilic attacks at the ester carbonyl. To overcome this:

  • Use strong Lewis acids (e.g., TiCl₄) to activate the carbonyl for reactions like transesterification .
  • Explore enzymatic catalysis (e.g., lipases) for selective modifications under mild conditions .

Methodological Notes

  • Spectral Contradictions : Cross-validate NMR assignments with computational chemistry tools (e.g., DFT calculations for predicted shifts) .
  • Safety Protocols : Adopt glovebox techniques for air-sensitive steps, as tert-butyl esters are prone to hydrolysis .

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